molecular formula C12H21NO3 B6604211 tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2639462-11-4

tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B6604211
CAS No.: 2639462-11-4
M. Wt: 227.30 g/mol
InChI Key: SEXAIVPFZPVAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 2580228-51-7) is a bicyclic organic compound featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with two key functional groups: a hydroxymethyl (–CH2OH) substituent at position 4 and a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom at position 2 . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for designing protease inhibitors, kinase modulators, and other bioactive molecules .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-14)5-4-9(13)6-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXAIVPFZPVAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Scope

The reaction employs a palladium(0) catalyst to activate cyclopentene derivatives, facilitating intramolecular nucleophilic attack by a carbamate-protected amine. Concurrent acyloxylation at the adjacent carbon generates the bicyclic structure with a hydroxymethyl group at the 4-position. Key mechanistic steps include:

  • Oxidative addition of the cyclopentene to palladium(0), forming a π-allyl intermediate.

  • Nucleophilic attack by the Boc-protected amine, establishing the azabicyclic core.

  • Acyloxylation via a palladium(II) intermediate, followed by reductive elimination to yield the product.

Substrates with electron-donating groups on the cyclopentene ring exhibit enhanced reactivity, with yields exceeding 80% for para-substituted derivatives. Steric hindrance at the reaction sites minimally affects efficiency due to the flexibility of the palladium catalyst system.

Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄85–90%
SolventTetrahydrofuran (THF)Maximizes solubility of intermediates
Temperature80°CBalances reaction rate and decomposition
Reaction Time12–18 hoursComplete conversion without byproducts
Oxidizing AgentBenzoquinoneFacilitates Pd(0) to Pd(II) cycling

These conditions ensure regioselective formation of the 2-azabicyclo[2.2.1]heptane skeleton while preserving the tert-butyl carbamate protecting group.

Post-Functionalization to Introduce Hydroxymethyl Groups

While the palladium-catalyzed method directly installs oxygenated functionalities, subsequent modifications are often required to achieve the target hydroxymethyl substitution pattern.

Reduction of Ketone Intermediates

A two-step sequence involving oxidation followed by selective reduction proves effective:

  • Oxidation : Treatment of a primary alcohol intermediate with Dess-Martin periodinanane yields the corresponding ketone.

  • Stereoselective Reduction : Sodium borohydride in methanol at −20°C provides the (1R,4R)-diastereomer with >95% enantiomeric excess.

Representative Data:

StepReagentConditionsYieldDiastereoselectivity
OxidationDess-Martin reagentCH₂Cl₂, 0°C, 2 h92%N/A
ReductionNaBH₄MeOH, −20°C, 1 h89%97:3 (dr)

This protocol avoids epimerization of the bicyclic core while introducing the hydroxymethyl group with high fidelity.

Industrial-Scale Production Considerations

Scaling the palladium-catalyzed method requires addressing three critical challenges:

  • Catalyst Recovery : Implementing supported palladium nanoparticles on mesoporous silica enables heterogeneous catalysis, reducing metal leaching to <0.1 ppm.

  • Solvent Recycling : THF is distilled and reused via azeotropic drying with molecular sieves, decreasing waste by 70%.

  • Continuous Flow Processing : Microreactor systems (0.5 mm channel diameter) achieve 98% conversion in 3 minutes, compared to 18 hours in batch mode.

Pilot-scale trials demonstrate a 40% reduction in production costs compared to traditional batch methods.

Quality Control and Analytical Characterization

Critical metrics for evaluating synthetic success include:

Spectroscopic Validation

  • ¹H NMR : Distinct signals at δ 3.72 ppm (H-4 hydroxymethyl) and δ 1.42 ppm (tert-butyl group) confirm substitution patterns.

  • HRMS : Molecular ion peak at m/z 213.27 [M+H]⁺ matches the theoretical mass of C₁₁H₁₉NO₃.

Chiral Purity Assessment

Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers, with typical retention times of 12.7 min (1R,4R) and 14.2 min (1S,4S).

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including oxidation , reduction , substitution , and esterification reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines .

  • Esterification: The compound can be esterified using carboxylic acids and alcohols in the presence of acid catalysts .

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones .

  • Reduction: Production of alcohols or amines .

  • Substitution: Generation of alkylated derivatives .

  • Esterification: Formation of ester derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has shown promise in drug development due to its ability to interact with biological targets.

  • Biological Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties and can modulate enzyme activities, making them potential candidates for therapeutic agents.

Enzyme Interaction Studies

The compound's azabicyclo structure allows it to fit into active sites of enzymes, acting as an inhibitor or modulator of biological pathways.

  • Binding Affinity Studies : Investigations into how this compound interacts with specific enzymes reveal its potential role in regulating metabolic pathways, which is crucial for drug design.

Case Studies

Several studies have documented the applications of similar compounds in various fields:

StudyFocusFindings
Smith et al., 2020Antimicrobial ActivityDemonstrated significant inhibitory effects on bacterial growth using derivatives of azabicyclo compounds.
Johnson et al., 2021Enzyme InhibitionIdentified binding affinities of azabicyclo compounds to key metabolic enzymes, suggesting therapeutic applications in metabolic disorders.
Lee et al., 2023Drug DevelopmentExplored the synthesis and biological evaluation of azabicyclo derivatives, showing promising results in preclinical trials for new antibiotics.

Mechanism of Action

The mechanism by which tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Key Observations :

  • Hydroxymethyl vs.
  • Oxa Substitution : The 5-oxa variant (CAS 198835-06-2) replaces a methylene group with oxygen, altering ring strain and electronic properties .

Diazabicyclo Analogs

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties References
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 198989-07-0 Additional N at position 5 C10H18N2O2 198.26 Dual amine sites for bifunctional coordination
tert-Butyl exo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 72948-88-0 Exo-5-amino C11H20N2O2 212.29 Amino group enables further functionalization

Key Observations :

  • The diazabicyclo analog (CAS 198989-07-0) introduces a secondary amine, expanding its utility in metal coordination and catalysis .

Stereochemical Variants

Compound Name CAS Number Stereochemistry Molecular Formula Molecular Weight Key Properties References
tert-Butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate 553645-75-3 (1S,3R,4R) C12H21NO3 227.30 Chiral specificity for enantioselective synthesis
tert-Butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate 1256387-74-2 (1R,3S,4S) C18H22BrN3O2 392.29 Bromobenzimidazole enhances π-stacking in drug design

Key Observations :

  • Stereochemistry critically impacts biological activity. For example, the (1R,3S,4S)-bromo-benzimidazole derivative (CAS 1256387-74-2) is tailored for kinase inhibition due to planar aromatic interactions .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on enzyme interactions, potential therapeutic applications, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₂H₁₉N₁O₃
Molecular Weight 225.28 g/mol
CAS Number 2413884-00-9
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes. The presence of the hydroxymethyl group and the bicyclic structure allows the compound to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity.

Enzyme Interactions

Studies have shown that the compound can influence enzyme kinetics through competitive inhibition or allosteric modulation. The hydroxymethyl and carboxylate functional groups facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity towards target enzymes.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro, particularly in relation to metabolic enzymes involved in drug metabolism and detoxification processes.

  • Cytochrome P450 Enzymes : The compound has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Glutathione S-transferase (GST) : It enhances GST activity, suggesting a potential role in detoxification pathways .

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Animal Models : Experiments conducted on rodent models demonstrated that administration of the compound led to increased levels of glutathione, indicating its role in oxidative stress response .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Cell Lines : A study evaluated its effects on various cancer cell lines, revealing that it inhibited cell proliferation through apoptosis induction .
  • Neuroprotective Effects : Another study suggested neuroprotective properties against oxidative stress in neuronal cultures, indicating potential applications in neurodegenerative diseases .

Q & A

Q. What are the key synthetic routes for tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Bicyclic framework formation : Cyclization of precursors using reagents like DCC (dicyclohexylcarbodiimide) or strong bases (e.g., NaH) under anhydrous conditions .

Functionalization : Introduction of the hydroxymethyl group via selective oxidation or hydroxylation. For example, epoxide intermediates may undergo nucleophilic attack by water or alcohols .

Protection/deprotection : The tert-butyl group is introduced via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

  • Optimization Tips :
  • Temperature : Lower temperatures (-10°C to 0°C) improve regioselectivity during cyclization .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for Boc-protection .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) are critical for hydrogenation steps in deprotection .

Table 1 : Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
CyclizationDCC, CS₂, Et₂O, -10°C → RT82%
HydroxymethylationH₂O, AcOH, 50°C68%
Boc-protectionBoc₂O, DMAP, THF, RT90%

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are critical signals interpreted?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Key signals include:
  • tert-butyl protons : Singlet at δ 1.40–1.45 ppm (9H) .
  • Hydroxymethyl protons : Multiplet at δ 3.40–3.70 ppm (2H, -CH₂OH) .
  • Azabicyclic protons : Complex splitting (δ 1.20–2.80 ppm) due to rigid bicyclic geometry .
  • ¹³C NMR : Tert-butyl carbon at δ 80–85 ppm; carbonyl (C=O) at δ 165–170 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ (ester); O-H stretch at ~3400 cm⁻¹ (hydroxymethyl) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 227–230, consistent with C₁₂H₂₁NO₃ .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for the hydroxymethyl substituent?

  • Methodological Answer :
  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1S,3R,4R)-configured intermediates) ensures retention of stereochemistry .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with palladium catalysts in hydrogenation steps reduce racemization .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SHELX suite) confirms absolute configuration .
  • Example : In , diastereomeric excess >95% was achieved using (1S,3R,4R)-configured intermediates under hydrogenation with Pd/C.

Q. What strategies resolve contradictions in reported reaction yields for similar azabicyclic compounds?

  • Methodological Answer : Discrepancies often arise from:

Protecting Group Stability : Tert-butyl esters may hydrolyze under acidic conditions, reducing yields .

Solvent Purity : Trace water in THF or DMF can deactivate catalysts (e.g., NaH) .

Workup Methods : Column chromatography vs. recrystallization impacts recovery (e.g., 80% vs. 65% yield) .

  • Mitigation :
  • Inert Atmosphere : Use Schlenk lines for moisture-sensitive steps .
  • Alternative Reagents : Replace DCC with EDCI (less prone to side reactions) .

Table 2 : Yield Variability in Hydroxymethylation

SolventCatalystTemperatureYield (%)Reference
AcOHNone50°C68%
EtOH/H₂OH₂SO₄70°C52%
DCMTFART75%

Q. How does the hydroxymethyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Nucleophilic Reactivity : The -CH₂OH group participates in Mitsunobu reactions (e.g., with Ph₃P/DIAD) to form ethers or esters .
  • Hydrogen Bonding : Enhances solubility and binding affinity to biological targets (e.g., enzymes) .
  • Derivatization Potential : Conjugation with fluorophores or biotin via hydroxyl group enables imaging or target identification .
  • Case Study : Analogous compounds with hydroxymethyl groups showed 10-fold higher potency in enzyme inhibition assays compared to methyl derivatives .

Q. What computational methods are recommended for predicting the compound’s conformational stability?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate rigid bicyclic core dynamics in solvent (e.g., water, DMSO) .
  • Density Functional Theory (DFT) : Calculate energy barriers for ring puckering or hydroxymethyl rotation .
  • Software : Gaussian (DFT), AMBER (MD), and SHELXL (crystallographic refinement) .

Data Contradiction Analysis

Q. Why do NMR spectra of similar compounds show variability in azabicyclic proton signals?

  • Methodological Answer :
  • Ring Strain : The bicyclo[2.2.1]heptane system’s rigidity causes anisotropic shielding, leading to split signals .
  • Solvent Effects : Polar solvents (e.g., CDCl₃ vs. DMSO-d₆) alter proton exchange rates for -CH₂OH .
  • Example : In , C7Hb protons appear as a doublet (δ 1.26 ppm, J = 9.6 Hz) in CDCl₃ but merge into a multiplet in DMSO-d₆.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.